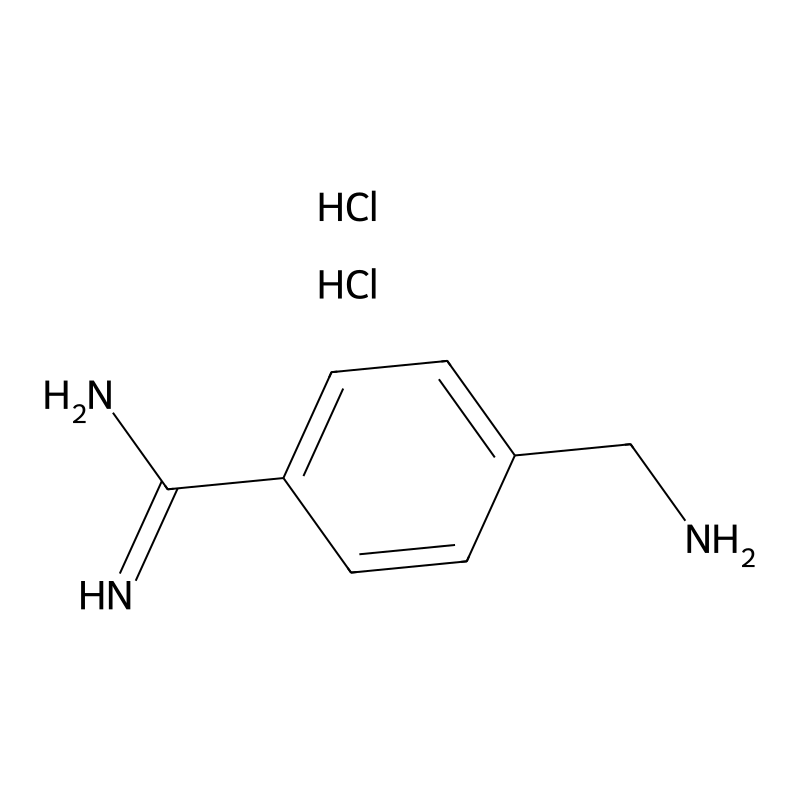

4-Aminomethyl benzamidine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Precursor

4-Aminomethyl benzamidine dihydrochloride (4-AMBD) is a chemical compound used as a precursor in the synthesis of other molecules with various scientific research applications. It serves as a building block for the creation of more complex structures with specific properties. Here are some examples:

- Fibrinogen receptor antagonists: 4-AMBD can be used to synthesize orally active fibrinogen receptor antagonists, which are molecules that can interfere with the binding of fibrinogen to its receptor. Fibrinogen is a protein involved in blood clotting, and research into fibrinogen receptor antagonists aims to understand their potential role in anticoagulant therapy. Source: Sigma-Aldrich:

- Serine protease inhibitors: 4-AMBD can also be a precursor for the synthesis of selective and potent serine protease inhibitors. Serine proteases are a type of enzyme involved in various biological processes, and research on their inhibitors aims to understand their potential applications in various therapeutic areas. Source: Sigma-Aldrich:

- Topoisomerase inhibitors: 4-AMBD can be used in the synthesis of novel pyrrolo [3,2-c] quinolines, which are structural analogs of topoisomerase inhibitors like coralyne and fagaronine. Topoisomerases are enzymes that help manage the DNA topology within cells, and research on topoisomerase inhibitors explores their potential as anti-cancer agents. Source: Sigma-Aldrich:

4-Aminomethyl benzamidine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 222.12 g/mol. It is a white to light yellow crystalline powder that is soluble in water. This compound is recognized for its role as a small molecule inhibitor and is primarily utilized in laboratory settings for various biochemical applications, particularly in proteomics research and as a reagent in the synthesis of other compounds .

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Formation of Benzamidines: It can be used to synthesize benzamidines, which are important in medicinal chemistry.

- Complexation Reactions: The compound may form complexes with metal ions, which can be useful in catalysis or as sensors .

This compound exhibits significant biological activity, particularly as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is involved in various physiological processes, including immune response and cancer metastasis. By inhibiting this receptor, 4-aminomethyl benzamidine dihydrochloride may have therapeutic potential in treating conditions such as cancer and HIV infection .

Several methods exist for synthesizing 4-aminomethyl benzamidine dihydrochloride:

- Direct Amination: This involves the reaction of benzamidine with formaldehyde and ammonia under controlled conditions.

- Reduction Reactions: Starting from nitrobenzene derivatives, reduction can yield the corresponding amines, which can then be converted to benzamidines.

- Using Precursor Compounds: Various precursor compounds can be employed to introduce the aminomethyl group through nucleophilic substitution or other organic transformations .

The applications of 4-aminomethyl benzamidine dihydrochloride are diverse:

- Biochemical Research: Used extensively in proteomics for studying protein interactions and functions.

- Drug Development: As a CXCR4 antagonist, it holds promise for developing new therapeutic agents against cancer and viral infections.

- Synthetic Chemistry: Acts as an intermediate in synthesizing other bioactive compounds .

Studies have shown that 4-aminomethyl benzamidine dihydrochloride interacts specifically with CXCR4, influencing signaling pathways associated with cell migration and proliferation. Its binding affinity and specificity make it a valuable tool in pharmacological research aimed at understanding receptor-ligand interactions and developing targeted therapies .

Several compounds share structural similarities with 4-aminomethyl benzamidine dihydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzamidine | Known for its use as a protease inhibitor | |

| 4-Aminobenzamide | A simpler derivative lacking the aminomethyl group | |

| 2-Aminobenzamidine | Exhibits different biological activities |

Uniqueness

4-Aminomethyl benzamidine dihydrochloride stands out due to its specific activity against CXCR4, making it particularly relevant in cancer research and treatment development. Its structural modifications compared to similar compounds enhance its binding properties and biological efficacy .

4-Aminomethyl benzamidine dihydrochloride emerged as a specialized derivative within the benzamidine pharmacophore family, developed to address limitations in solubility and target specificity of earlier benzamidine analogs. Its synthesis and characterization trace back to efforts in medicinal chemistry to design nonpeptidic protease inhibitors with enhanced bioactivity. Early studies focused on modifying benzamidine’s core structure to improve interactions with serine protease active sites, leading to the introduction of the aminomethyl side chain as a critical structural feature.

Significance in Chemical and Biochemical Research

This compound serves as a multifunctional tool in biochemical research, primarily as a serine protease inhibitor and receptor antagonist. Its applications span enzymatic assays, drug discovery, and structural biology due to its ability to modulate protease activity and receptor-ligand interactions. The dihydrochloride salt form enhances aqueous solubility, facilitating its use in high-throughput screening and in vivo studies.

Relationship to Benzamidine Pharmacophore Family

4-Aminomethyl benzamidine dihydrochloride belongs to the benzamidine class, characterized by a benzene ring linked to an amidine group. The addition of the aminomethyl (-CH2NH2) substituent at the para position introduces a hydrophilic side chain, altering binding kinetics and selectivity. This structural modification distinguishes it from simpler analogs like benzamidine or 4-aminobenzamidine, which lack the methylamine moiety.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant